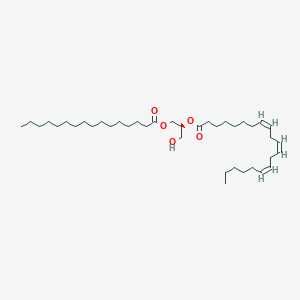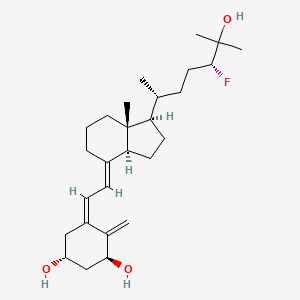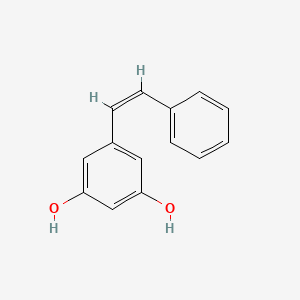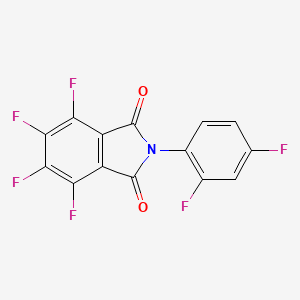
CPS 49
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, materials science, and industrial applications. The presence of multiple fluorine atoms in the molecule enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CPS 49 typically involves the reaction of 2,4-difluoroaniline with tetrafluorophthalic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups .
科学的研究の応用
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced biological activity and resistance to metabolic degradation. This compound could be explored for its potential therapeutic applications.
作用機序
The mechanism of action of CPS 49 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can form strong hydrogen bonds and electrostatic interactions with the target, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure, leading to different chemical properties and applications.
2-(2,4-Difluorophenyl)-pyridine: Another fluorinated compound with similar applications in materials science and catalysis.
Uniqueness
2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is unique due to its tetrafluorinated isoindole core, which provides enhanced stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and stability .
特性
CAS番号 |
352017-52-8 |
|---|---|
分子式 |
C14H3F6NO2 |
分子量 |
331.17 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
InChI |
InChI=1S/C14H3F6NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
InChIキー |
YSJCNZQEYLMVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
正規SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
同義語 |
CPS 49 CPS-49 CPS49 compound |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

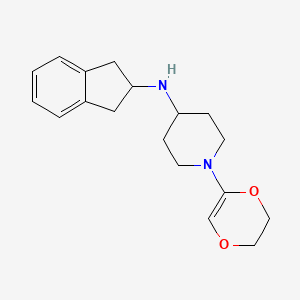
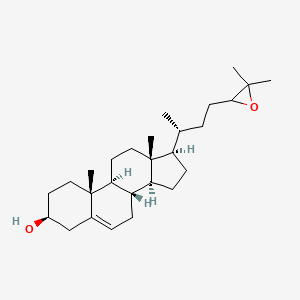
![6-Amino-9-benzyl-8-hydroxy-2-[(2-hydroxyethyl)thio]purine](/img/structure/B1244223.png)
![3-[1-[2-[(2R)-4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1244225.png)
![O-(4-tert-butylphenyl) N-[3-[2-methoxy-3-[methyl(thiophen-3-yl)amino]propoxy]phenyl]-N-methylcarbamothioate](/img/structure/B1244228.png)

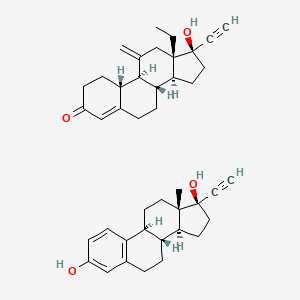
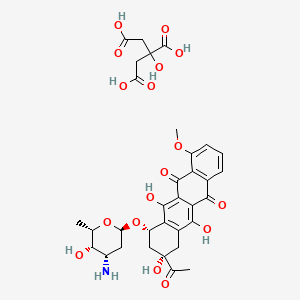
![N-[2-(4-methoxyphenyl)ethyl]-2-quinoxalinecarboxamide](/img/structure/B1244234.png)
